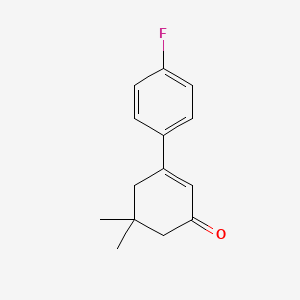

5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one

Description

5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 4-fluorophenyl substituent at the 3-position and two methyl groups at the 5-position of the cyclohexenone ring.

Properties

CAS No. |

72036-55-6 |

|---|---|

Molecular Formula |

C14H15FO |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C14H15FO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

FTHQUDLJYHQIKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

Substitution: Electrophilic aromatic substitution can occur on the 4-fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5,5-dimethyl-3-(4-fluorophenyl)cyclohexane-1,3-dione.

Reduction: Formation of 5,5-dimethyl-3-(4-fluorophenyl)cyclohexanol.

Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula and a molecular weight of 218.2667 . It is also characterized by the CAS Registry Number 72036-55-6 . Due to limited information in the search results, a detailed overview of the applications of this specific compound is not possible. However, the search results do provide information on similar compounds and their applications, which may provide some insight.

Similar Compounds and Their Applications

While specific applications for this compound are not detailed in the search results, information on related compounds can provide insights into potential uses:

5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one

This compound, with the molecular formula , is a derivative of cyclohexenone featuring a dimethyl group and an amino group attached to the cyclohexenone ring. It has several scientific research applications:

- Chemistry: Used as a building block for synthesizing more complex organic molecules.

- Biology: Studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Explored for potential as a pharmaceutical intermediate or active ingredient.

- Industry: Utilized in developing new materials and chemical processes.

5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one

This compound has a molecular weight of 214.30 g/mol and the molecular formula .

5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one

This compound has a molecular weight of 229.32 g/mol and the molecular formula .

Antimicrobial Properties of related compounds

Research indicates that 5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one exhibits antimicrobial activity against various pathogens. A study demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range, indicating potent activity.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclohexenone ring can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone system. This reactivity is crucial for its role in various synthetic transformations and biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 5,5-dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one with structurally related compounds, focusing on substituent effects, synthetic yields, electronic properties, and applications.

Substituent Effects on Molecular Conformation

- 4-Fluorophenyl Group: The 4-fluorophenyl substituent introduces steric repulsion with the cyclohexenone ring, leading to nonplanar molecular geometries. This distortion is consistent with crystallographic data for similar fluorophenyl-substituted compounds, where steric interactions disrupt planarity .

- 4-Chlorophenyl Group: In 5,5-dimethyl-3-(4-chlorophenyl) analogs, the larger chlorine atom increases steric bulk compared to fluorine, resulting in distinct intramolecular hydrogen bonding and conformational flexibility in the cyclohexenone ring .

- Styryl and Vinyl Groups : Derivatives with styryl (e.g., (E)-5,5-dimethyl-3-(2-(prop-2-yn-1-yloxy)styryl)cyclohex-2-en-1-one) exhibit planar conformations due to extended π-conjugation, enhancing stability and synthetic yields (>90%) .

Electronic and Spectroscopic Properties

- Ionization Energy : The 4-fluorophenyl group’s electron-withdrawing nature lowers ionization energy compared to electron-donating substituents. For example, a p-phenylphenyl-substituted analog has an ionization energy of 8.88 eV , while fluorophenyl groups may further reduce this value.

- Hydrogen Bonding: Amino-substituted derivatives (e.g., 5,5-dimethyl-3-(pyrazolylamino)cyclohex-2-en-1-one) exhibit broad IR peaks (3429 cm⁻¹) due to hydrogen bonding, absent in fluorophenyl derivatives .

Data Tables

Table 1: Substituent Effects on Physical Properties

| Substituent | Conformation | Hydrogen Bonding | Ionization Energy (eV) | Application |

|---|---|---|---|---|

| 4-Fluorophenyl | Nonplanar | No | ~8.5 (estimated) | Materials science |

| 4-Chlorophenyl | Flexible | Yes | Not reported | Crystallography |

| Styryl | Planar | No | Not reported | OLEDs |

| Pyrazolylamino | Planar with H-bond | Yes | Not reported | Medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the cyclohexenone core via Claisen-Schmidt or Michael addition reactions. For example, iodination of a precursor followed by substitution with a 4-fluorophenyl group is a common strategy . Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for substitution reactions), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography with hexane/ethyl acetate gradients improves purity. Yield enhancement relies on stoichiometric balancing and inert atmosphere use to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm, cyclohexenone carbonyl at ~200 ppm in ¹³C) .

- FT-IR : Confirms ketone (C=O stretch at ~1680 cm⁻¹) and aromatic C-F bonds (1090–1150 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects from 5,5-dimethyl groups and fluorophenyl orientation (see torsion angles in cyclohexenone derivatives) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 245.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or crystallographic packing. Use 2D NMR (COSY, HSQC) to assign overlapping signals . For ambiguous cases, computational tools like Discovery Studio simulate NMR shifts based on conformational analysis . If degradation is suspected (e.g., during prolonged data collection), validate sample stability via TLC or repeated spectroscopy under controlled temperatures .

Q. What experimental strategies are recommended to investigate interaction mechanisms between this compound and enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with active sites (prioritize fluorophenyl hydrophobic interactions and ketone H-bonding) .

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric assays). Compare activity against structurally similar compounds (e.g., bromophenyl or trifluoromethyl analogs) .

- Biophysical Techniques : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics (KD, ΔH) .

Q. How can reaction mechanisms for functionalizing the cyclohexenone core (e.g., introducing amino or hydroxyl groups) be rigorously analyzed?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via <sup>19</sup>F NMR to track fluorophenyl group stability during substitution .

- Isotopic Labeling : Introduce <sup>18</sup>O at the ketone position to trace nucleophilic attack pathways .

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps and steric hindrance from 5,5-dimethyl groups .

Q. What strategies mitigate limitations in biological activity studies, such as low target selectivity or compound degradation?

- Methodological Answer :

- Structural Analog Libraries : Synthesize derivatives with varied substituents (e.g., replacing fluorine with chlorine) to assess SAR .

- Stability Testing : Use LC-MS to detect degradation products under physiological conditions (e.g., PBS buffer at 37°C). Stabilize with antioxidants (e.g., BHT) or cold storage (–20°C) .

- Selectivity Screening : Employ panel assays against off-target enzymes (e.g., cytochrome P450 isoforms) to identify cross-reactivity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting bioactivity results across different studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., normalized IC₅₀ values) and account for variables like cell line viability or assay pH .

- Controlled Replication : Repeat assays with identical reagent batches and instrument calibration. Validate via orthogonal methods (e.g., fluorescence vs. luminescence readouts) .

Q. What advanced computational methods aid in predicting the physicochemical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.